6-Bromo-5-nitronicotinaldehyde

Description

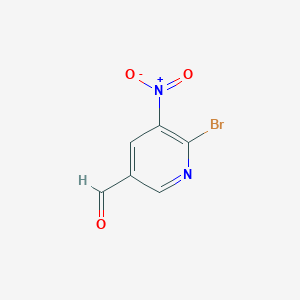

6-Bromo-5-nitronicotinaldehyde (C₆H₃BrN₂O₃; molecular weight: 231.00 g/mol) is a substituted pyridine derivative featuring a bromine atom at position 6, a nitro group at position 5, and an aldehyde functional group at position 3 (Figure 1). This compound is a key synthetic intermediate in organic chemistry, particularly in the preparation of pharmaceuticals, agrochemicals, and coordination complexes. The electron-withdrawing nitro and bromo groups significantly influence the electronic properties of the pyridine ring, directing reactivity for subsequent substitutions or condensations. The aldehyde group enables participation in nucleophilic additions or Schiff base formations, making it versatile for constructing heterocyclic frameworks .

Properties

IUPAC Name |

6-bromo-5-nitropyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2O3/c7-6-5(9(11)12)1-4(3-10)2-8-6/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKOUXUYOTGTLJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289263-92-8 | |

| Record name | 6-bromo-5-nitropyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-nitronicotinaldehyde typically involves the bromination of 5-nitronicotinaldehyde. The process can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Example Reaction:

- Dissolve 5-nitronicotinaldehyde in acetic acid.

- Add N-bromosuccinimide (NBS) to the solution.

- Stir the reaction mixture at room temperature for several hours.

- Isolate the product by filtration and purify it using recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-nitronicotinaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium catalyst, iron powder in hydrochloric acid.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: 6-Bromo-5-nitronicotinic acid.

Reduction: 6-Bromo-5-aminonicotinaldehyde.

Substitution: 6-Substituted-5-nitronicotinaldehyde derivatives.

Scientific Research Applications

6-Bromo-5-nitronicotinaldehyde has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound’s derivatives may exhibit biological activities, making it a potential candidate for drug development.

Material Science: It can be used in the preparation of functional materials, such as polymers and dyes, due to its unique chemical properties.

Biological Studies: The compound can be used as a probe or reagent in biochemical assays to study enzyme activities and metabolic pathways.

Mechanism of Action

The mechanism of action of 6-Bromo-5-nitronicotinaldehyde depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine atom and aldehyde group may also contribute to the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Methyl 6-bromo-5-nitronicotinate

- Key Differences : Replaces the aldehyde with a methyl ester. The ester group is less reactive than the aldehyde but can undergo hydrolysis to yield carboxylic acids.

- Electronic Effects: The nitro group at position 5 strongly deactivates the ring, directing electrophilic substitutions to positions 2 or 4.

- Applications : Used in Suzuki-Miyaura couplings due to bromine’s compatibility with palladium catalysts .

6-Bromo-5-fluoronicotinaldehyde

- Key Differences : Substitutes nitro with fluorine. Fluorine’s electron-withdrawing effect is weaker than nitro, resulting in a less electron-deficient ring.

- Reactivity : The aldehyde group retains condensation capability, but reduced ring deactivation may alter regioselectivity in further substitutions. Fluorine can participate in halogen-bonding interactions, influencing crystal packing in solid-state chemistry .

Ethyl 4,6-dihydroxy-5-nitronicotinate

- Key Differences : Introduces hydroxyl groups at positions 4 and 6, increasing polarity and solubility in protic solvents.

- Stability : Hydroxyl groups may lead to tautomerization or oxidative degradation under acidic conditions. The nitro group remains a dominant directing group .

Spectroscopic and Physical Properties

- This compound : Predicted $^{1}\text{H-NMR}$ signals include a deshielded aldehyde proton (~9.8–10.2 ppm) and aromatic protons influenced by nitro and bromine substituents. Bromine’s isotopic pattern (1:1 for $^{79}\text{Br}$/$^{81}\text{Br}$) is observable in mass spectra .

- Methyl 6-bromo-5-nitronicotinate : $^{13}\text{C-NMR}$ shows a carbonyl signal at ~165–170 ppm for the ester. The nitro group causes significant deshielding of adjacent carbons .

Research Findings and Implications

- Synthetic Utility : The aldehyde in this compound facilitates condensations with amines to form imines, critical for synthesizing ligands in catalysis or bioactive molecules. In contrast, ester-containing analogs like methyl 6-bromo-5-nitronicotinate are preferred for hydrolytic stability in storage .

- Electronic Modulation : Replacing nitro with fluorine (as in 6-bromo-5-fluoronicotinaldehyde) reduces ring deactivation, enabling milder reaction conditions for substitutions. This is advantageous in medicinal chemistry where functional group tolerance is critical .

- Bromine’s high atomic weight contributes to increased lipophilicity, impacting bioavailability in drug design .

Biological Activity

6-Bromo-5-nitronicotinaldehyde is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.

This compound is characterized by its unique structure, which includes a bromine atom and a nitro group attached to the nicotinaldehyde framework. Its molecular formula is C₆H₄BrN₃O₂, and it has a molecular weight of 218.02 g/mol. The compound's structure can be analyzed using techniques such as X-ray crystallography and computational modeling.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for common bacterial strains are as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have demonstrated that it induces apoptosis in cancer cell lines, including breast and colon cancer cells. The compound appears to activate caspase pathways, leading to programmed cell death.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit certain enzymes involved in cellular processes, thereby disrupting the growth and proliferation of pathogens and cancer cells. For example, it may inhibit key metabolic pathways in bacteria and cancer cells, leading to reduced viability.

Study on Antimicrobial Activity

A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The study employed both disk diffusion and broth dilution methods to assess the compound's effectiveness. Results indicated a significant zone of inhibition, supporting its potential as an antimicrobial agent .

Study on Anticancer Effects

Another significant study focused on the anticancer properties of this compound in human breast cancer cell lines (MCF-7). The study revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values determined through MTT assays. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.